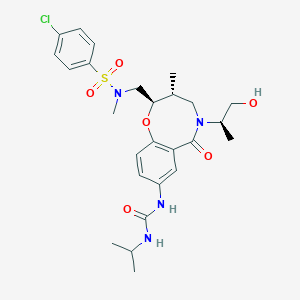

![molecular formula C35H45N5O5 B10754585 1-[[(2R,3S)-9-[[(cyclohexylamino)-oxomethyl]amino]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl]-1-methyl-3-(1-naphthalenyl)urea](/img/structure/B10754585.png)

1-[[(2R,3S)-9-[[(cyclohexylamino)-oxomethyl]amino]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl]-1-methyl-3-(1-naphthalenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BRD-K52037352 is a compound identified through diversity-oriented synthesis.

Chemical Reactions Analysis

BRD-K52037352 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the compound’s reactivity is influenced by its unique chemical structure, which allows it to participate in a range of chemical transformations .

Scientific Research Applications

BRD-K52037352 has been identified as a potential drug for colorectal cancer with high pyroptosis-related risk scores . It is also considered a promising compound for further investigation in cancer research due to its ability to modulate specific molecular pathways . The compound’s diverse chemical structure makes it a valuable tool for studying various biological processes and developing new therapeutic strategies .

Mechanism of Action

The exact mechanism of action of BRD-K52037352 is not fully elucidated. it is known to interact with specific molecular targets and pathways involved in cancer progression and immune response . The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy .

Comparison with Similar Compounds

BRD-K52037352 is compared with other compounds identified through diversity-oriented synthesis, such as BRD-K50799972, BRD-K13999467, and BRD-K84937637 BRD-K52037352’s unique chemical structure and specific interactions with molecular targets make it distinct from other similar compounds .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula |

C35H45N5O5 |

|---|---|

Molecular Weight |

615.8 g/mol |

IUPAC Name |

1-[[(2R,3S)-9-(cyclohexylcarbamoylamino)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl]-1-methyl-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C35H45N5O5/c1-23-20-40(24(2)22-41)33(42)19-26-18-28(37-34(43)36-27-12-5-4-6-13-27)16-17-31(26)45-32(23)21-39(3)35(44)38-30-15-9-11-25-10-7-8-14-29(25)30/h7-11,14-18,23-24,27,32,41H,4-6,12-13,19-22H2,1-3H3,(H,38,44)(H2,36,37,43)/t23-,24-,32-/m0/s1 |

InChI Key |

ICEMUJZXENLAMO-TWVHRYOLSA-N |

Isomeric SMILES |

C[C@H]1CN(C(=O)CC2=C(C=CC(=C2)NC(=O)NC3CCCCC3)O[C@H]1CN(C)C(=O)NC4=CC=CC5=CC=CC=C54)[C@@H](C)CO |

Canonical SMILES |

CC1CN(C(=O)CC2=C(C=CC(=C2)NC(=O)NC3CCCCC3)OC1CN(C)C(=O)NC4=CC=CC5=CC=CC=C54)C(C)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

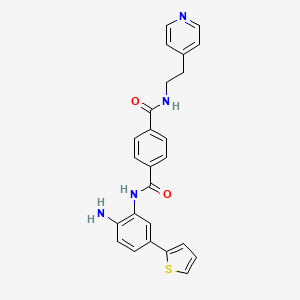

![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,11-pentaen-6-yl]acetamide hydrochloride](/img/structure/B10754502.png)

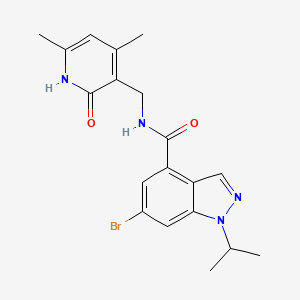

![1-[3-[4-[2-[2-[2,6-Dimethoxy-4-[3-oxo-3-(6-oxo-2,3-dihydropyridin-1-yl)prop-1-enyl]phenoxy]ethyl-methylamino]ethoxy]-3,5-dimethoxyphenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B10754507.png)

![4-[4-(4-methoxyphenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B10754521.png)

![dimethyl 2-[3-[6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B10754529.png)

![(E)-but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine](/img/structure/B10754537.png)

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B10754565.png)

![5-[2-(4-methoxyphenyl)ethynyl]-1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B10754590.png)

![N-[(2R,3R)-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-5-propan-2-yl-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]pyridine-4-carboxamide](/img/structure/B10754592.png)

![(3S)-2-[(S)-tert-butylsulfinyl]-3-(2-hydroxyethyl)-4-[3-(2-methoxyphenyl)phenyl]-N-(pyridin-4-ylmethyl)-1,3-dihydropyrrolo[3,4-c]pyridine-6-carboxamide](/img/structure/B10754598.png)

![4-fluoro-N-[(2R,3R,6R)-2-(hydroxymethyl)-6-[2-oxo-2-(4-pyrimidinylmethylamino)ethyl]-3-oxanyl]benzamide](/img/structure/B10754603.png)

![(8S,9R)-9-[[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]methyl]-6-[(2R)-1-hydroxypropan-2-yl]-8-methyl-10-oxa-1,6,13,14-tetrazabicyclo[10.2.1]pentadeca-12(15),13-dien-5-one](/img/structure/B10754608.png)